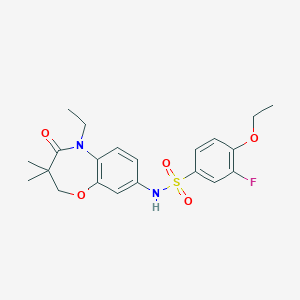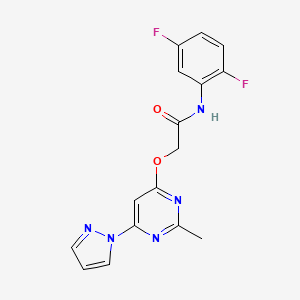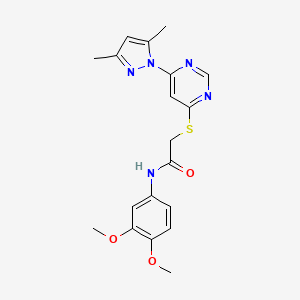![molecular formula C14H17NO B2881749 1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2224491-57-8](/img/structure/B2881749.png)
1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of pyrrolidinyl ketones This compound is characterized by the presence of a pyrrolidine ring attached to a prop-2-en-1-one moiety, with a 4-methylphenyl group as a substituent
準備方法
The synthesis of 1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine and acetone under basic conditions. The reaction typically proceeds via a condensation mechanism, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders and other medical conditions.
作用機序
The mechanism of action of 1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, it can enhance their levels in the synaptic cleft, leading to increased neurotransmission. This mechanism is similar to that of other monoamine uptake inhibitors and is of interest in the development of treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
類似化合物との比較
1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
Pyrovalerone: A compound with a similar pyrrolidine structure but with a different substituent on the phenyl ring. Pyrovalerone is also a monoamine uptake inhibitor and has been studied for its potential therapeutic applications.
Methylenedioxypyrovalerone (MDPV): Another pyrrolidine derivative with a methylenedioxy group. MDPV is known for its stimulant effects and has been studied for its potential use in treating various neurological conditions.
The uniqueness of this compound lies in its specific structural features and its potential for selective inhibition of dopamine and norepinephrine transporters, making it a valuable compound for further research .
特性
IUPAC Name |
1-[2-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-14(16)15-10-4-5-13(15)12-8-6-11(2)7-9-12/h3,6-9,13H,1,4-5,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAIPHODPSMXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2881668.png)
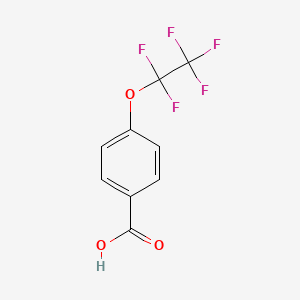
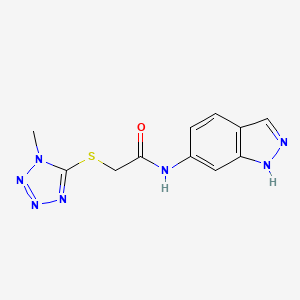
![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2881671.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2881675.png)

![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2881680.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2881681.png)
